molecular formula C16H18ClN3O4S B3007645 5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034300-70-2

5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B3007645
CAS No.: 2034300-70-2
M. Wt: 383.85
InChI Key: KQIJGHRQTLYJSS-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a sophisticated synthetic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule integrates multiple pharmaceutically relevant motifs, including a chloropyrimidine headgroup and a sulfonylated pyrrolidine scaffold, connected via an ether linkage. The structural architecture suggests potential as a key intermediate or functional probe in developing enzyme inhibitors, particularly kinases and other ATP-binding proteins, given the demonstrated research utility of related pyrimidine derivatives documented in chemical databases . The 5-chloro-2-oxypyrimidine component provides an electron-deficient heterocyclic system ideal for forming hydrogen bonds and dipole interactions within enzyme active sites, while the 1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine moiety contributes both steric bulk and conformational restraint that may enhance target selectivity. This molecular hybrid is structurally congruent with compounds investigated across multiple research domains, including chemical genetics and perturbagen studies that utilize such scaffolds to modulate biological pathways . Researchers may employ this compound as a versatile building block for constructing more complex chemical entities or as a core structural element in developing targeted covalent inhibitors, leveraging the sulfonyl group's potential for interacting with nucleophilic residues in biological systems. The precise three-dimensional orientation afforded by the pyrrolidine oxygen linkage mimics structural features observed in bioactive molecules, particularly those designed to probe allosteric binding sites . This product is offered For Research Use Only and is strictly intended for laboratory research applications by qualified investigators. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material according to appropriate laboratory safety protocols, including the use of personal protective equipment and working in adequately ventilated areas.

Properties

IUPAC Name

5-chloro-2-[1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-11-7-14(3-4-15(11)23-2)25(21,22)20-6-5-13(10-20)24-16-18-8-12(17)9-19-16/h3-4,7-9,13H,5-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIJGHRQTLYJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structural formula of this compound includes a pyrimidine core substituted with a chloro group and a pyrrolidine moiety linked via a sulfonamide group. The synthesis typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonamide and pyrrolidine functionalities.

Antibacterial Activity

Research indicates that compounds related to pyrimidine derivatives exhibit notable antibacterial properties. For instance, derivatives bearing similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves enzyme inhibition or disruption of bacterial cell wall synthesis.

Anti-inflammatory Properties

Compounds with a sulfonamide group, like this compound, are known for their anti-inflammatory effects. They are believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have reported that related compounds demonstrate significant inhibition of COX enzymes, suggesting potential for treating inflammatory diseases .

Anticancer Potential

The anticancer activity of this compound class has also been explored. Similar derivatives have shown efficacy in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The presence of the pyrimidine ring is often associated with increased cytotoxicity against cancer cell lines.

Enzyme Inhibition

In addition to antibacterial and anti-inflammatory activities, compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are particularly relevant for developing treatments for neurodegenerative diseases and urinary tract infections .

Case Studies and Research Findings

  • Antibacterial Screening : A study conducted on synthesized compounds showed that those containing the pyrimidine structure exhibited varying degrees of antibacterial activity against specific pathogens. The results indicated a correlation between structural modifications and enhanced antibacterial efficacy .
  • Anti-inflammatory Evaluation : In vivo studies demonstrated that certain derivatives significantly reduced edema in animal models, comparable to established anti-inflammatory drugs like diclofenac . The IC50 values for these compounds were reported to be lower than those of standard treatments, indicating superior efficacy.
  • Cytotoxicity Assays : A series of cytotoxicity assays revealed that selected derivatives caused substantial growth inhibition in cancer cell lines, with some exhibiting IC50 values in the low micromolar range . These findings highlight the potential of these compounds as lead candidates in cancer therapy.

Data Tables

Activity TypeCompound StructureIC50 Value (μM)Reference
Antibacterial5-Chloro derivative15.0
Anti-inflammatorySulfonamide-linked pyrimidine25.6
CytotoxicityPyrimidine derivative against cancer cells8.5

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyrimidine and sulfonamide functionalities exhibit anticancer properties. The structural similarity of 5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine to known anticancer agents suggests that it may inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. Studies have shown that related compounds can act as inhibitors of protein kinases, which are crucial in cancer signaling pathways .

Antimicrobial Properties
The sulfonamide group is well-known for its antibacterial activity. Compounds similar to this compound have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. This suggests potential applications in developing new antibiotics, especially against resistant strains .

Pharmacological Applications

Enzyme Inhibition Studies
The compound may serve as a lead structure for developing enzyme inhibitors, particularly in the context of metabolic diseases. For instance, the inhibition of certain enzymes involved in glucose metabolism could provide therapeutic benefits for diabetes management. Preliminary studies indicate that similar compounds can modulate enzyme activity, leading to altered metabolic pathways .

Neuropharmacology
Given the presence of the pyrrolidine moiety, there is potential for applications in neuropharmacology. Compounds with similar structures have been explored for their effects on neurotransmitter systems, suggesting that this compound could influence cognitive functions or mood regulation .

Industrial Applications

Chemical Intermediates
In synthetic organic chemistry, this compound can act as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in producing pharmaceuticals and agrochemicals .

Dyes and Pigments
The aromatic nature of the compound suggests potential applications in dye and pigment production. The sulfonamide group can enhance solubility in aqueous environments, which is beneficial for dye formulations .

Case Studies

Study Focus Findings Implications
Anticancer ActivityInhibition of cancer cell proliferation observed with related compoundsPotential development of new anticancer drugs
Antimicrobial EfficacyEffective against resistant bacterial strainsNew antibiotic candidates could be developed
Enzyme ModulationAltered enzyme activity noted in metabolic studiesTherapeutic applications in diabetes management
Neuropharmacological EffectsInfluence on neurotransmitter systems suggestedPotential treatments for cognitive disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Structural Differences Molecular Weight Key Features Reference
5-Chloro-2-((1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (Target) Pyrrolidine ring, 4-methoxy-3-methylphenyl sulfonyl group Not provided Enhanced lipophilicity due to methoxy and methyl groups; potential for improved metabolic stability N/A
5-Chloro-2-((1-((3,5-difluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine Piperidine ring (6-membered), 3,5-difluorophenyl sulfonyl 389.8 Increased electronegativity from fluorine atoms; may enhance target affinity but reduce solubility
5-Chloro-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine Pyridin-3-yl sulfonyl group 340.79 Polar pyridine substituent; potential for hydrogen bonding but reduced membrane permeability
5-Chloro-2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine 1-Methylimidazole-4-yl sulfonyl group Not provided Heterocyclic sulfonyl group; may improve solubility or interact with metal ions in enzyme active sites
5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(4-chlorophenyl)methyl]sulfanyl}pyrimidine Sulfanyl (S-linker) instead of sulfonyl; 4-chlorobenzyl and trifluoromethylpyridine groups 416.3 (estimated) Increased hydrophobicity from trifluoromethyl and chlorobenzyl groups; likely impacts pharmacokinetics

Key Insights from Structural Comparisons:

Sulfonyl Group Variations: The target’s 4-methoxy-3-methylphenyl sulfonyl group provides moderate lipophilicity, balancing solubility and membrane penetration. Pyridin-3-yl () and imidazole () sulfonyl groups introduce polarity or hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration .

Substituent Effects :

  • Trifluoromethyl and chlorobenzyl groups in analogs enhance metabolic stability but may increase off-target toxicity due to prolonged half-life .

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